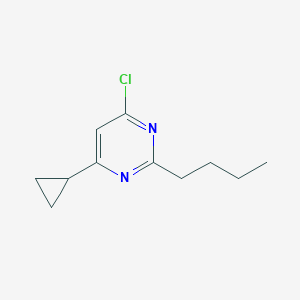

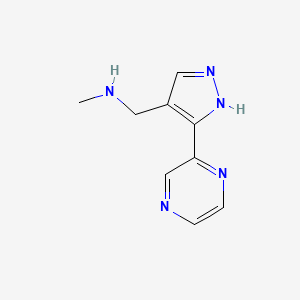

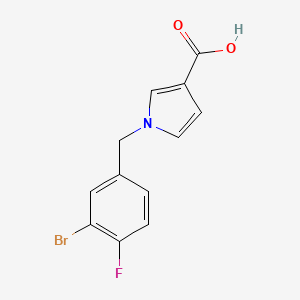

![molecular formula C10H8N4S B1470209 6-Amino-2-(thiophène-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 1495331-16-2](/img/structure/B1470209.png)

6-Amino-2-(thiophène-2-yl)pyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a useful research compound. Its molecular formula is C10H8N4S and its molecular weight is 216.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sondes fluorescentes pour l'imagerie biologique

Ce composé fait partie de la famille des pyrazolo[1,5-a]pyrimidines (PP), identifiée comme stratégique pour les applications optiques. Elles sont utilisées comme sondes fluorescentes pour étudier la dynamique des processus intracellulaires en raison de leurs propriétés photophysiques ajustables. Les groupes donneurs d'électrons en position 7 sur le cycle fusionné améliorent à la fois les comportements d'absorption et d'émission, les rendant comparables aux sondes commerciales comme la coumarine-153 et la rhodamine 6G .

Agents antitumoraux

Le noyau pyrazolo[1,5-a]pyrimidine est un échafaudage important en chimie médicinale, en particulier pour son potentiel anticancéreux. Les chercheurs se sont concentrés sur la synthèse et la fonctionnalisation de ce composé pour explorer son activité inhibitrice enzymatique, ce qui pourrait conduire à la conception de nouveaux médicaments dotés de capacités antitumorales .

Agents antibactériens et antifongiques

Les dérivés de ce composé ont été évalués pour leur potentiel inhibiteur contre diverses espèces bactériennes et fongiques. Les produits de réaction multicomposants sont prometteurs pour lutter contre des agents pathogènes comme Staphylococcus aureus, Bacillus cereus et Candida albicans, ce qui indique son potentiel en tant qu'agent antibactérien et antifongique .

Activité anticancéreuse et analyse SAR

Le composé a été étudié pour son activité anticancéreuse contre des lignées de cellules cancéreuses humaines. Il induit la mort cellulaire par apoptose par l'inhibition de l'enzyme CDK, qui est essentielle à la progression du cycle cellulaire. Cette activité met en évidence son potentiel en thérapie anticancéreuse .

Découverte de médicaments et conception de banques de composés combinatoires

En raison de sa grande versatilité synthétique, ce composé est un échafaudage privilégié pour la découverte de médicaments. Ses modifications structurelles permettent la création de banques de composés combinatoires, qui sont essentielles pour le criblage rapide de nouveaux médicaments .

Applications en science des matériaux

Les propriétés photophysiques importantes du composé ont attiré l'attention en science des matériaux. Il peut être utilisé dans le développement de dispositifs organiques électroluminescents et d'autres matériaux qui nécessitent des propriétés fluorescentes .

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidines have been reported to inhibit discoidin domain receptor 1 (ddr1) , a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and differentiation .

Mode of Action

Related pyrazolo[1,5-a]pyrimidines have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways .

Biochemical Pathways

For instance, inhibition of DDR1 by similar compounds can affect multiple cellular processes, including cell adhesion and migration, extracellular matrix remodeling, and response to injury .

Result of Action

The inhibition of ddr1 by similar compounds can lead to decreased cell proliferation and migration, potentially contributing to their anticancer effects .

Analyse Biochimique

Biochemical Properties

2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the regulation of ceramide production . By inhibiting nSMase2, 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can modulate the levels of ceramide, a lipid molecule that plays a key role in cell signaling and apoptosis. Additionally, this compound interacts with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression . The interaction with DDR1 leads to the inhibition of its kinase activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Cellular Effects

2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways . Specifically, the compound affects the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, both of which are critical for cell growth and survival. Furthermore, 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine influences gene expression by altering the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine involves its binding interactions with specific biomolecules. The compound binds to the active site of nSMase2, thereby inhibiting its enzymatic activity and reducing ceramide production . Additionally, it binds to the kinase domain of DDR1, preventing its autophosphorylation and subsequent activation . These binding interactions lead to the inhibition of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.

Dosage Effects in Animal Models

The effects of 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dose optimization is required to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall efficacy in therapeutic applications.

Transport and Distribution

Within cells and tissues, 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. Its distribution is influenced by factors such as lipophilicity and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and receptors . Post-translational modifications, such as phosphorylation, can influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

2-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZDCNPPDLAJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

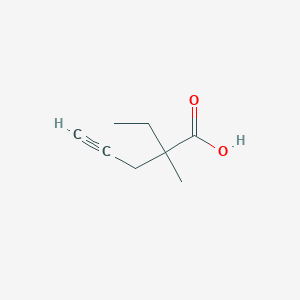

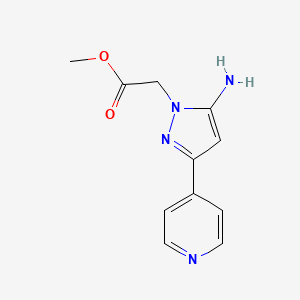

![2-(1-{[(Propan-2-yl)carbamoyl]methyl}piperidin-4-yl)acetic acid](/img/structure/B1470126.png)

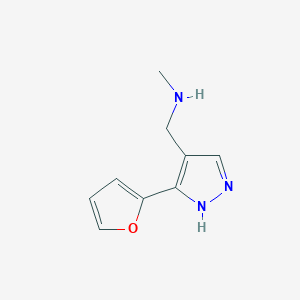

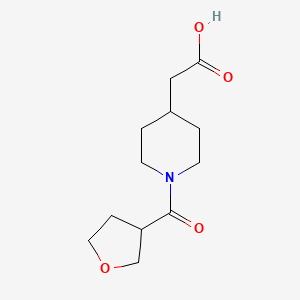

![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1470127.png)

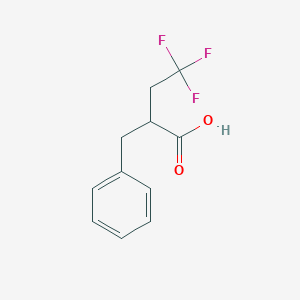

![Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470128.png)

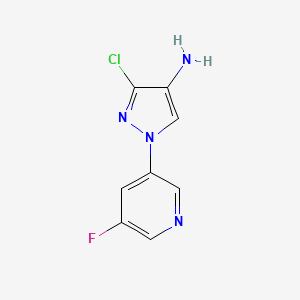

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470131.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470133.png)